molecular formula C9H17N3O4 B14090444 (N'-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester

(N'-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester

Cat. No.: B14090444
M. Wt: 231.25 g/mol
InChI Key: KVYDKLDNFUYBAK-UHFFFAOYSA-N
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Description

(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is a chemical compound with the molecular formula C₉H₁₈N₂O₄. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester typically involves the reaction of tert-butoxycarbonyl hydrazine with ethyl glyoxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of peptides and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development, where selective deprotection is crucial .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl hydrazine: Similar in structure but lacks the imino-acetic acid ethyl ester moiety.

    Ethyl glyoxylate: Used as a starting material in the synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester.

    N-tert-Butoxycarbonyl hydrazino acetic acid: Similar but without the ethyl ester group.

Uniqueness

(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is unique due to its combination of the Boc protecting group and the imino-acetic acid ethyl ester moiety. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research .

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate

InChI

InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14)

InChI Key

KVYDKLDNFUYBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC(=O)OC(C)(C)C)N

Origin of Product

United States

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